molecular formula C6H5BrN4 B13676943 6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine

6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Katalognummer: B13676943
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: KPLYUTNQNXHLDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C6H5BrN4. It is part of the triazolopyrazine family, known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the final condensation product . This method is often performed under microwave irradiation to enhance reaction rates and yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary based on the desired outcome.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Wirkmechanismus

The mechanism of action of 6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the kinase, preventing its phosphorylation activity, which is crucial for cancer cell proliferation . The exact pathways and molecular interactions can vary based on the specific biological target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine stands out due to its specific substitution pattern, which imparts unique biological activities, particularly its potential as a kinase inhibitor and antibacterial agent. Its structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C6H5BrN4

Molekulargewicht

213.03 g/mol

IUPAC-Name

6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H5BrN4/c1-4-6-8-3-9-11(6)2-5(7)10-4/h2-3H,1H3

InChI-Schlüssel

KPLYUTNQNXHLDC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CN2C1=NC=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.